molecular formula C20H29ClN2O3S B11338885 1-[(4-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B11338885
M. Wt: 413.0 g/mol
InChI Key: MRWMQMRXRZFIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex structure that includes a piperidine ring, a cycloheptyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of (4-chlorophenyl)methanesulfonyl chloride, which is then reacted with N-cycloheptylpiperidine-4-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
  • (4-Chlorophenyl)methanesulfonyl chloride

Comparison: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEPTYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the cycloheptyl group and the piperidine ring. These features can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For instance, the presence of the cycloheptyl group may enhance its lipophilicity, affecting its pharmacokinetic properties.

Properties

Molecular Formula

C20H29ClN2O3S

Molecular Weight

413.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-cycloheptylpiperidine-4-carboxamide

InChI

InChI=1S/C20H29ClN2O3S/c21-18-9-7-16(8-10-18)15-27(25,26)23-13-11-17(12-14-23)20(24)22-19-5-3-1-2-4-6-19/h7-10,17,19H,1-6,11-15H2,(H,22,24)

InChI Key

MRWMQMRXRZFIGL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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